molecular formula C14H17IN4O B3477338 6-iodo-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine

6-iodo-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine

Cat. No. B3477338
M. Wt: 384.22 g/mol
InChI Key: FDJIIZRCZYOMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine is a chemical compound that is widely used in scientific research. It is a quinazoline derivative that is known to have various biochemical and physiological effects. The compound has been extensively studied for its mechanism of action and its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 6-iodo-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine is not fully understood. However, it is known to act as an inhibitor of various enzymes and proteins that are involved in cell signaling pathways. The compound is also known to induce apoptosis in cancer cells by activating various pathways that lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-iodo-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine are diverse. The compound is known to inhibit the activity of various kinases and enzymes that are involved in cell signaling pathways. It is also known to induce apoptosis in cancer cells by activating various pathways that lead to cell death. Additionally, the compound has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-iodo-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine in lab experiments is its high potency and specificity. The compound is known to have a high affinity for its target proteins and enzymes, which makes it an ideal tool for studying various biological processes. However, one of the limitations of using this compound is its complex synthesis process and high cost.

Future Directions

There are several future directions for research on 6-iodo-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine. One of the future directions is to study the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another future direction is to study the compound's potential use in the treatment of inflammation and autoimmune disorders. Additionally, further research is needed to understand the mechanism of action of the compound and its potential use in cancer treatment.
Conclusion:
In conclusion, 6-iodo-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine is a chemical compound that has various scientific research applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in various fields of medicine.

Scientific Research Applications

6-iodo-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine has been extensively used in scientific research for various applications. It is known to have anti-cancer properties and has been studied for its potential use in cancer treatment. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, the compound has been studied for its potential use in the treatment of inflammation and autoimmune disorders.

properties

IUPAC Name

6-iodo-N-(2-morpholin-4-ylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN4O/c15-11-1-2-13-12(9-11)14(18-10-17-13)16-3-4-19-5-7-20-8-6-19/h1-2,9-10H,3-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJIIZRCZYOMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC=NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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